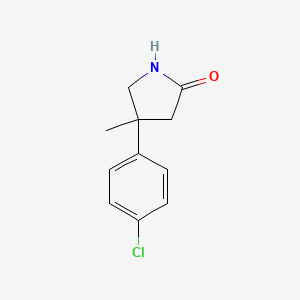

4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one

Description

4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 4-chlorophenyl group and a methyl group at the 4-position. This structure places it within a broader class of bioactive pyrrolidinone derivatives, which are studied for their pharmacological and synthetic utility. The chlorophenyl moiety enhances lipophilicity and may influence binding to biological targets, while the methyl group contributes to steric and electronic modulation of the ring system .

Properties

IUPAC Name |

4-(4-chlorophenyl)-4-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-11(6-10(14)13-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMBMJSSMWCTCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1494289-57-4 | |

| Record name | 4-(4-chlorophenyl)-4-methylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(4-chlorophenyl)-4-methylpyrrolidin-2-one generally involves the cyclization of appropriate precursors containing the 4-chlorophenyl moiety and methyl substituent, often starting from substituted benzaldehydes, amines, and ketoesters or related intermediates.

A typical synthetic approach includes:

- Formation of an imine or Schiff base by condensation of 4-chlorobenzaldehyde with methylamine.

- Cyclization with a suitable ketoester or oxalacetate derivative to form the pyrrolidinone ring.

- Control of reaction temperature and solvent to facilitate ring closure and substitution.

- Purification by crystallization or chromatography to isolate the target compound.

This strategy is supported by analogous syntheses of related pyrrolidinone compounds, such as those described in the synthesis of ethyl 4-(hetero)phenyl-2,5-dihydro-1H-pyrrole-3-carboxylates, where sodium diethyl oxalacetate, methylamine, and aldehydes are reacted in ethanol under reflux conditions, followed by acidification and isolation of the pyrrolidinone derivatives.

Specific Preparation Routes and Conditions

Cyclization via Sodium Diethyl Oxalacetate and Methylamine

- Reagents: Sodium diethyl oxalacetate (1 equiv), 30% methylamine solution in absolute ethanol (1 equiv), 4-chlorobenzaldehyde (1 equiv).

- Procedure: The reagents are suspended in ethanol and heated at reflux until complete dissolution (~30 minutes). After cooling, the mixture is poured into ice-water and acidified with hydrochloric acid to precipitate the product.

- Isolation: The precipitate is filtered, washed with water and ether to remove aldehyde traces, and dried under reduced pressure.

- Product: The resulting 2,3-dioxopyrrolidines serve as intermediates that can be further converted to this compound derivatives.

Use of α-Alkoxy p-Chlorobenzyl Phosphonate Intermediates

A patented method describes the preparation of related chlorophenyl ketone intermediates via:

- Starting materials: α-alkoxy p-chlorobenzyl phosphonate and cyclopropyl methyl ketone.

- Reaction: Homer-Wadsworth-Emmons reaction in the presence of a base at 0–40 °C for 2–8 hours.

- Hydrolysis: The alkoxy propylene derivative is hydrolyzed under acidic conditions (preferably hydrochloric acid) in aqueous or mixed solvent systems at 20–40 °C for 3–10 hours.

- Significance: This method provides a route to chlorophenyl ketone intermediates that can be elaborated to pyrrolidinone derivatives.

Reaction Conditions and Optimization

Research Findings and Analytical Data

- The pyrrolidinone ring formation is facilitated by the nucleophilic attack of methylamine on oxalacetate derivatives, followed by cyclization with the aldehyde.

- Acidification post-reaction aids in the precipitation of the target compound, improving isolation efficiency.

- The use of sodium diethyl oxalacetate as a precursor is critical for introducing the keto functionality necessary for ring closure.

- Hydrolysis of phosphonate intermediates under acidic aqueous conditions is effective for generating chlorophenyl ketone intermediates, which are key to subsequent pyrrolidinone synthesis.

Summary Table of Preparation Methods

Additional Notes

- While direct literature specifically detailing the preparation of this compound is limited, the closely related synthetic methodologies for pyrrolidinone derivatives and chlorophenyl ketones provide a robust framework for its synthesis.

- The methods emphasize mild reaction conditions, careful control of temperature and pH, and purification steps to ensure high-quality product.

- Industrial scale-up would likely involve batch or continuous flow reactors with automated control to maintain consistent reaction parameters and product quality, analogous to procedures used for related fluorophenyl pyrrolidinones.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyrrolidinone derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Pyrrolidinone Derivatives

(4R)-4-(3-Bromo-4-chlorophenyl)pyrrolidin-2-one (CAS: 1252761-52-6) Structure: Differs by a bromine atom at the 3-position of the chlorophenyl ring. Molecular Formula: C₁₀H₉BrClNO (MW: 274.55 g/mol).

1-(4-Chlorophenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one (CAS: 883640-65-1) Structure: Incorporates a benzimidazole moiety linked via a methoxyphenoxyethyl chain. Molecular Formula: C₂₇H₂₅ClN₃O₃ (MW: 480.96 g/mol). Such modifications are common in kinase inhibitors .

Heterocyclic Analogues with Different Core Structures

4-(4-Chlorophenyl)-1-phenyl-3-tosylazetidin-2-one (Compound 3j) Structure: Azetidin-2-one (β-lactam) core instead of pyrrolidinone. Synthetic Yield: 52% (lower than some pyrrolidinones, e.g., 89% for Compound 3k in ). Impact: β-Lactams are prone to ring strain, affecting stability and reactivity. The tosyl group may act as a leaving group in further functionalization .

Methyl 4-(4-chlorophenyl)-8-iodo-2-methyl-6-oxo-1,6-dihydro-4H-pyrimido[2,1-b]quinazoline-3-carboxylate

- Structure : Fused pyrimidoquinazoline system with iodinated and chlorophenyl groups.

- Activity : Demonstrates antimalarial and insecticidal properties, highlighting the role of halogenated aromatics in bioactivity .

Key Observations :

Biological Activity

4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one, also known by its chemical structure and various synonyms, has garnered attention in pharmacological research due to its potential biological activities. This compound is a member of the pyrrolidinone class, which has been explored for various therapeutic applications, including neuropharmacology and anti-parasitic treatments. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

- Chemical Formula : C12H14ClN

- Molecular Weight : 221.70 g/mol

- CAS Number : 1494289-57-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may exert its effects through:

- Inhibition of Enzymatic Activity : It has been suggested that compounds within this class can inhibit enzymes that are crucial for cellular metabolism, leading to cell death in certain conditions.

- Modulation of Neurotransmitter Systems : Some studies have indicated potential interactions with neurotransmitter systems, which may contribute to its psychoactive properties.

Efficacy in Animal Models

A series of studies have evaluated the efficacy of this compound in various animal models. For instance, in a study assessing its anti-parasitic activity, the compound was administered to NMRI mice infected with Trypanosoma brucei. The results demonstrated significant efficacy in reducing parasitemia levels.

| Study | Model | Dose (mg/kg) | Outcome |

|---|---|---|---|

| Study A | NMRI Mice | 10 | Complete cure observed after 30 days |

| Study B | HRN Mice | 10 | Toxicity observed; partial efficacy |

The above table summarizes key findings from pharmacological studies where varying doses were tested for their therapeutic potential and toxicity levels.

Toxicity Profile

Toxicological assessments reveal that while the compound demonstrates promising biological activity, it also presents certain risks. Acute toxicity studies indicate:

- LD50 Values : The median lethal dose (LD50) varies significantly across species, with values indicating moderate toxicity:

- Mice: LD50 = 7710 mg/kg

- Rats: LD50 = 4150 mg/kg

These values suggest that while the compound can be effective at therapeutic doses, careful consideration is necessary regarding its safety profile.

Case Study 1: Anti-Parasitic Activity

In a controlled study involving NMRI mice, the administration of this compound led to a complete resolution of symptoms associated with Trypanosomiasis. This study highlighted the compound's potential as a viable treatment option for parasitic infections.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of this compound, revealing alterations in behavior and neurotransmitter levels in treated rodents. These findings suggest possible applications in treating neurological disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves cyclization or condensation reactions using intermediates like 4-chlorophenyl-substituted amines or ketones. Optimization can be achieved by varying catalysts (e.g., acidic or basic conditions), solvents (polar aprotic vs. non-polar), and temperature gradients. For example, stepwise reactions under inert atmospheres (e.g., nitrogen) may improve yields, as seen in analogous pyrrolidinone syntheses using dichloromethane and sodium hydroxide for purification . Monitoring reaction progress via TLC or HPLC ensures intermediate stability and final product purity.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrrolidinone ring and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ~209.6 g/mol for C₁₁H₁₀ClNO). Purity can be assessed via reverse-phase HPLC with UV detection at 210–260 nm, coupled with spiking experiments using reference standards. Impurity profiling may employ gradient elution to separate byproducts, as demonstrated in chlorophenyl-related compound analyses .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across studies involving this compound?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations) or compound purity. To resolve these:

- Standardize protocols : Use identical solvent systems (e.g., DMSO concentration ≤0.1%) and cell viability assays (e.g., MTT).

- Validate purity : Employ LC-MS to confirm absence of degradants or isomers, which may exhibit off-target effects.

- Cross-validate results : Compare data with structurally related compounds, such as piperidine or pyrimidine derivatives, to identify structure-activity trends .

Q. What strategies are recommended for analyzing and mitigating impurities during the synthesis of this compound?

- Methodological Answer : Impurities like chlorinated byproducts or unreacted intermediates can be minimized via:

- Chromatographic purification : Flash chromatography with silica gel or preparative HPLC using C18 columns.

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystalline purity.

- In-process controls : Monitor reaction intermediates using FT-IR for functional group tracking (e.g., carbonyl peaks at ~1700 cm⁻¹). Impurity reference standards, such as those for chlorobenzoyl derivatives, aid in quantification .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Key protocols include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., chlorinated solvents).

- Waste management : Segregate halogenated waste in designated containers for professional disposal, as improper handling risks environmental contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.